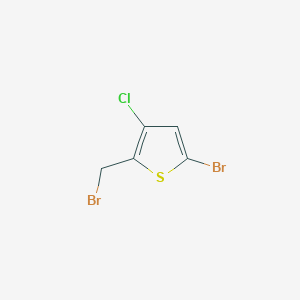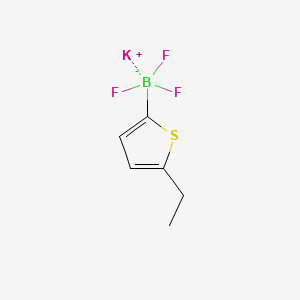
Potassium (5-ethylthiophen-2-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (5-ethylthiophen-2-yl)trifluoroborate is an organoboron compound that contains a boron atom bonded to a trifluoromethyl group and a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium (5-ethylthiophen-2-yl)trifluoroborate can be synthesized through the reaction of 5-ethylthiophene-2-boronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (5-ethylthiophen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Organic solvents such as THF, dichloromethane, and toluene are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.
Coupling Products: The major products of coupling reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Potassium (5-ethylthiophen-2-yl)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of potassium (5-ethylthiophen-2-yl)trifluoroborate in coupling reactions involves the formation of a palladium complex with the boron atom. This complex then undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (5-methylthiophen-2-yl)trifluoroborate
- Potassium (5-phenylthiophen-2-yl)trifluoroborate
- Potassium (5-bromothiophen-2-yl)trifluoroborate
Uniqueness
Potassium (5-ethylthiophen-2-yl)trifluoroborate is unique due to the presence of the ethyl group on the thiophene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent for the synthesis of specific compounds that require this structural feature.
Eigenschaften
Molekularformel |
C6H7BF3KS |
|---|---|
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
potassium;(5-ethylthiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF3S.K/c1-2-5-3-4-6(11-5)7(8,9)10;/h3-4H,2H2,1H3;/q-1;+1 |
InChI-Schlüssel |
UTAXDJJKDNTIQE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(S1)CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


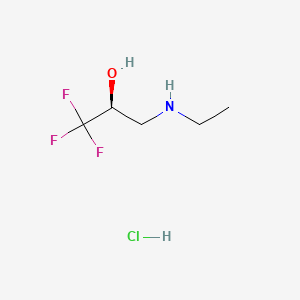

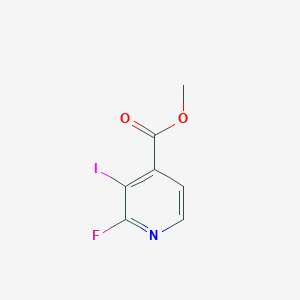
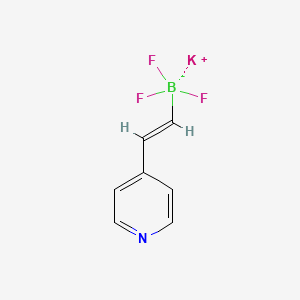
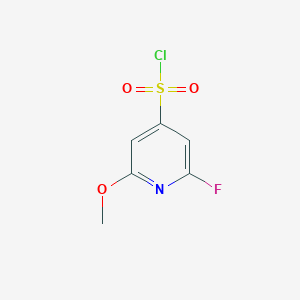
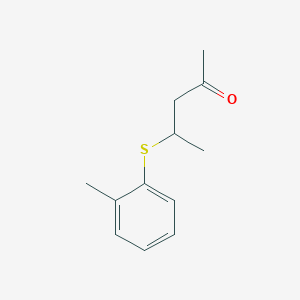
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
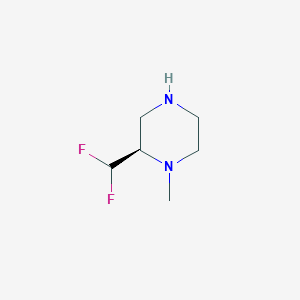
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)
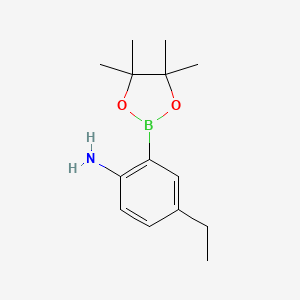
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)
